8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
Description
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is a polycyclic hydrocarbon featuring a fully saturated naphthalene backbone (octahydro structure) with two methyl groups at the 1,1-positions and a dimethoxymethyl substituent at the 8-position. This compound combines the steric effects of methyl groups with the electron-donating and polar characteristics of the dimethoxymethyl moiety, making it distinct from simpler aromatic or partially saturated naphthalene derivatives.
Properties
CAS No. |
93840-34-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-4,4-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)10-6-8-11-7-5-9-12(13(11)15)14(16-3)17-4/h11,14H,5-10H2,1-4H3 |
InChI Key |
VEQPLVVEOZLAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1=C(CCC2)C(OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the reaction of octahydro-1,1-dimethylnaphthalene with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a dimethoxymethyl intermediate, which is then attached to the naphthalene core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Safety Assessments and Toxicological Studies
The safety profile of octahydro-8,8-dimethylnaphthalene-2-carbaldehyde has been extensively evaluated. The compound has been found to be non-genotoxic and does not exhibit significant reproductive or local respiratory toxicity. Key findings from studies include:
- Genotoxicity : The compound was assessed using the Ames test and was found not to be mutagenic. No significant increase in revertant colonies was observed at tested concentrations .
- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) was determined to be 5000 μg/cm², indicating a moderate sensitizing potential .
- Environmental Safety : It was classified as not Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) standards .
Analytical Techniques
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed for its separation:
- Methodology : The mobile phase consists of acetonitrile, water, and phosphoric acid. For mass-spectrometry compatible applications, phosphoric acid can be replaced with formic acid .
- Application : This method is scalable for preparative separations and is suitable for pharmacokinetic studies.
Synthesis Approaches
Research has documented various synthetic pathways for producing octahydro-8,8-dimethylnaphthalene derivatives. One notable study achieved the total synthesis of related compounds through several synthetic routes involving key reactions such as the Mitsunobu reaction and regioselective epoxidation .
Case Study 1: Fragrance Industry Application
In the fragrance industry, octahydro-8,8-dimethylnaphthalene-2-carbaldehyde is utilized due to its pleasant scent properties. It is incorporated into various personal care products while adhering to IFRA guidelines regarding maximum acceptable concentrations in finished products.
| Product Type | Maximum Acceptable Concentration (%) |
|---|---|
| Lipstick | 0.38 |
| Body lotion | 0.54 |
| Fine fragrances | 2.1 |
Case Study 2: Environmental Impact Assessment
A screening-level risk assessment evaluated the environmental impact of octahydro-8,8-dimethylnaphthalene-2-carbaldehyde. The assessment indicated low environmental risk due to its favorable log Kow value and molecular weight .
Mechanism of Action
The mechanism by which 8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Key Structural Features:
- Core Saturation : The octahydro-naphthalene backbone provides full saturation, reducing aromaticity and increasing conformational flexibility compared to aromatic naphthalenes.
- Substituents :
- Two methyl groups at the 1,1-positions.
- A dimethoxymethyl group (-CH(OCH₃)₂) at the 8-position, introducing oxygen atoms and steric bulk.
Comparison Table:
Physicochemical Properties
- Polarity: The dimethoxymethyl group increases polarity compared to non-oxygenated analogs like 1,2-dimethylnaphthalene, enhancing solubility in polar solvents.
- Boiling Point : Saturation (octahydro structure) lowers boiling points relative to aromatic derivatives due to reduced π-π stacking interactions .
- Reactivity : The dimethoxymethyl group may participate in hydrogen bonding and stabilize carbocation intermediates, contrasting with methyl or alkenyl substituents in analogs .
Biological Activity
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is a complex organic compound characterized by its naphthalene ring structure and functional groups. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
The compound has a molecular formula of with a molecular weight of approximately 238.366 g/mol. It features two methoxy groups and is fully saturated, which may influence its reactivity and interactions with biological systems.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 238.366 g/mol |
| Density | 0.97 g/cm³ |
| Boiling Point | 294.9 °C |
| Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that compounds with similar structures to 8-(dimethoxymethyl)octahydro-1,1-dimethylnaphthalene exhibit significant antimicrobial properties. For instance, studies involving naphthalene derivatives have shown efficacy against various bacterial strains, suggesting that the presence of methoxy groups may enhance these effects through increased lipophilicity and membrane penetration .
Cytotoxicity Studies
Cytotoxicity assays are critical for assessing the potential of compounds as therapeutic agents. A study on structurally related compounds found that certain derivatives demonstrated selective cytotoxicity against cancer cell lines, including HCT116 and MRC-5 cells . While specific data on 8-(dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is limited, the implications of similar compounds suggest potential for further exploration in cancer therapeutics.
Case Study 1: Anticonvulsant Activity
A related class of compounds, specifically 8,8-dimethylnaphthyridines, was investigated for anticonvulsant activity. The structure-activity relationship (SAR) studies revealed that modifications in the naphthyl structure could significantly impact biological activity, providing insights into how similar modifications in 8-(dimethoxymethyl)octahydro-1,1-dimethylnaphthalene might influence its pharmacological profile .
Case Study 2: Plant Secondary Metabolites
Another study focused on secondary metabolites from plants that share structural characteristics with octahydronaphthalene derivatives. These metabolites were shown to affect herbivore health and had notable biological activities, reinforcing the importance of structural analysis in understanding the biological implications of such compounds .
Synthesis and Derivative Exploration
Synthesis methods for creating derivatives of octahydronaphthalene often involve multi-step organic reactions. The modification of functional groups can lead to variations in biological activity. For example, the introduction of additional methyl or methoxy groups can alter the compound's interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
